molecular formula C6H12O B1329814 2-Hexanone-1,1,1,3,3-d5 CAS No. 4840-82-8

2-Hexanone-1,1,1,3,3-d5

Cat. No. B1329814
CAS RN: 4840-82-8
M. Wt: 105.19 g/mol
InChI Key: QQZOPKMRPOGIEB-ZTIZGVCASA-N
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Patent
US04310704

Procedure details

30 cm3 of 80% tert-butyl hydroperoxide (0.225 mole), 10 cc of 1-hexene (0.064 mole), 20 cc of dichloroethane and 220 mg of palladium acetate (0.001 mole) are introduced into a heat-insulated glass reactor. An argon atmosphere is applied and stirring is performed at a temperature of 60° C. After 4 hours, it is found that 66% of 1-hexene were converted and that 2-hexanone was formed with a molar selectivity of 83% with respect to the converted 1-hexene.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
220 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5]O)(C)([CH3:3])[CH3:2].[CH2:7]=[CH:8][CH2:9][CH2:10][CH2:11][CH3:12]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.ClC(Cl)C>[CH3:2][C:1](=[O:5])[CH2:3][CH2:7][CH2:8][CH3:9].[CH2:7]=[CH:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(C)(C)OO
Name
Quantity
10 mL
Type
reactant
Smiles
C=CCCCC
Name
Quantity
220 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is performed at a temperature of 60° C

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(CCCC)=O
Name
Type
product
Smiles
C=CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04310704

Procedure details

30 cm3 of 80% tert-butyl hydroperoxide (0.225 mole), 10 cc of 1-hexene (0.064 mole), 20 cc of dichloroethane and 220 mg of palladium acetate (0.001 mole) are introduced into a heat-insulated glass reactor. An argon atmosphere is applied and stirring is performed at a temperature of 60° C. After 4 hours, it is found that 66% of 1-hexene were converted and that 2-hexanone was formed with a molar selectivity of 83% with respect to the converted 1-hexene.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
220 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5]O)(C)([CH3:3])[CH3:2].[CH2:7]=[CH:8][CH2:9][CH2:10][CH2:11][CH3:12]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.ClC(Cl)C>[CH3:2][C:1](=[O:5])[CH2:3][CH2:7][CH2:8][CH3:9].[CH2:7]=[CH:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(C)(C)OO
Name
Quantity
10 mL
Type
reactant
Smiles
C=CCCCC
Name
Quantity
220 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is performed at a temperature of 60° C

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(CCCC)=O
Name
Type
product
Smiles
C=CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.